Repotrectinib (CAS 1802220-02-5) is a rationally designed, low-molecular-weight (MW 355.37) macrocyclic tyrosine kinase inhibitor (TKI) targeting ROS1, TRKA-C, and ALK[1]. Unlike first-generation linear TKIs, repotrectinib features a rigid three-dimensional macrocyclic structure that precisely anchors within the ATP-binding pocket . In procurement and research contexts, it is primarily selected for its sub-nanomolar potency against wild-type fusions and its distinct ability to retain activity against recalcitrant solvent-front mutations (SFMs) and gatekeeper mutations [2]. This makes it an essential baseline compound for advanced oncological modeling, structural biology, and resistance-mechanism assays where older inhibitors demonstrate rapid efficacy loss [1].
Substituting repotrectinib with earlier-generation ROS1/TRK inhibitors, such as crizotinib, entrectinib, or larotrectinib, fundamentally compromises assays involving acquired resistance [1]. Generic and first-generation TKIs possess extended structural motifs—such as the basic piperidine group in crizotinib—that protrude into the solvent-front area of the kinase domain [2]. When bulky solvent-front mutations like ROS1 G2032R or TRKA G595R occur, these protruding motifs cause severe steric clashes, rendering the inhibitors inactive and leading to false negatives in efficacy screens [3]. Repotrectinib’s compact macrocycle avoids the solvent front entirely, meaning that using an older in-class substitute will fail to suppress mutant kinase activity and invalidate resistance-focused experimental models [1].
First-generation ROS1/TRK inhibitors show markedly lower activity against solvent-front and gatekeeper mutations, which may alter resistance model outcomes.
Crizotinib and early TKIs have limited brain penetration; substitution can compromise intracranial tumor model responses.
Non-macrocyclic inhibitors may not maintain binding affinity in mutated ATP pockets, reducing target engagement in compound mutation studies.
In Ba/F3 models harboring the clinically acquired ROS1 G2032R resistance mutation, repotrectinib demonstrates profound suppression of kinase activity compared to next-generation alternatives [1]. While lorlatinib exhibits an IC50 of 160.7 nM, repotrectinib maintains highly potent inhibition with an IC50 of 3.3 nM [2]. First-generation inhibitors like crizotinib are entirely inactive due to steric clash [3].
| Evidence Dimension | IC50 against ROS1 G2032R mutant |
| Target Compound Data | Repotrectinib (3.3 nM) |
| Comparator Or Baseline | Lorlatinib (160.7 nM) |
| Quantified Difference | 48.7-fold higher potency for repotrectinib |
| Conditions | Ba/F3 cellular models harboring ROS1 G2032R |
Procurement of repotrectinib is essential for establishing positive controls in ROS1 G2032R resistance assays where standard TKIs fail.
Repotrectinib maintains sub-nanomolar potency against TRKA fusion proteins harboring the G595R solvent-front mutation [1]. In engineered NIH3T3 LMNA-TRKA G595R cells, repotrectinib inhibited autophosphorylation with an IC50 of <0.3 nM [2]. In contrast, first-generation TRK inhibitors such as larotrectinib and entrectinib showed minimal activity, with IC50 values ranging from 300 to 1000 nM[1].
| Evidence Dimension | IC50 against LMNA-TRKA G595R |
| Target Compound Data | Repotrectinib (<0.3 nM) |
| Comparator Or Baseline | Larotrectinib / Entrectinib (300–1000 nM) |
| Quantified Difference | >1000-fold higher potency for repotrectinib |
| Conditions | Engineered NIH3T3 LMNA-TRKA G595R cellular autophosphorylation assay |
This massive differential makes repotrectinib the mandatory selection for TRKA G595R mutant cell line validation and preclinical xenograft studies.
The structural design of repotrectinib (MW 355.37) is significantly more compact than linear TKIs [1]. It forms a rigid 3D macrocycle that fits entirely within the ATP adenine binding site . This predefined bioactive conformation avoids the entropy penalty typically incurred upon binding, allowing it to accommodate bulky, positively-charged arginine side chains (e.g., in SFMs) without the steric clashes that inactivate crizotinib [1].
| Evidence Dimension | Structural binding mechanism |
| Target Compound Data | Repotrectinib (Rigid macrocycle, MW 355.37, no solvent-front clash) |
| Comparator Or Baseline | Crizotinib (Linear, basic piperidine group extending into solvent front) |
| Quantified Difference | Complete avoidance of steric clash with bulky mutant residues |
| Conditions | X-ray co-crystal structure modeling (e.g., PDB 4CLJ, 3ZBF) |
The unique structural profile ensures reliable, broad-spectrum kinase inhibition across multiple unpredictable resistance mutations in screening workflows.
Repotrectinib was optimized for high central nervous system (CNS) penetrance, a critical factor for in vivo modeling of brain metastases[1]. Preclinical pharmacokinetic studies demonstrate efficient crossing of the blood-brain barrier, leading to improved survival in brain-metastatic mouse models compared to older TKIs like crizotinib, which exhibit poor CNS retention[2].
| Evidence Dimension | In vivo CNS efficacy / BBB penetration |
| Target Compound Data | Repotrectinib (Efficient BBB penetration, prolonged survival) |
| Comparator Or Baseline | Crizotinib (Poor BBB penetrance, CNS progression) |
| Quantified Difference | Superior brain tissue exposure and tumor growth inhibition in CNS |
| Conditions | Brain-metastatic ROS1+ mouse xenograft models |
Buyers conducting orthotopic or CNS-metastatic xenograft research must select repotrectinib to ensure the compound actually reaches the target tissue in vivo.
Due to its sub-nanomolar potency against ROS1 G2032R and TRKA G595R, repotrectinib is the definitive positive control for Ba/F3, NIH3T3, and patient-derived xenograft (PDX) models designed to study solvent-front and gatekeeper mutations where first-generation TKIs (crizotinib, larotrectinib) fail [1].
Repotrectinib’s low molecular weight and favorable CNS drug-like properties make it the preferred kinase inhibitor for in vivo studies of brain metastases, ensuring adequate blood-brain barrier penetration and target engagement in the neural microenvironment [2].
The rigid, 3D macrocyclic structure of repotrectinib serves as an ideal reference ligand in X-ray crystallography (e.g., PDB 4CLJ, 3ZBF) for studying the ATP-binding pocket of ROS1, TRKA-C, and ALK without the confounding variable of solvent-front steric clashes[3].
In pharmaceutical procurement and assay development, repotrectinib functions as a critical benchmark compound for evaluating the efficacy of emerging third-generation TKIs or exploring bypass signaling pathways (such as EGFR/KRAS) in highly refractory cancer models [1].